molecular formula C11H11NS B13616648 2-(Benzo[b]thiophen-3-yl)azetidine

2-(Benzo[b]thiophen-3-yl)azetidine

Cat. No.: B13616648
M. Wt: 189.28 g/mol
InChI Key: FVCWTSFLJHYWMY-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)azetidine is a heterocyclic compound featuring a benzo[b]thiophene core fused with a four-membered azetidine ring. This structure combines the aromaticity and electron-rich nature of benzothiophene with the conformational rigidity and strain inherent to azetidine. The azetidine ring’s smaller size compared to six-membered counterparts (e.g., piperidine) may influence molecular interactions, solubility, and metabolic stability.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)azetidine

InChI

InChI=1S/C11H11NS/c1-2-4-11-8(3-1)9(7-13-11)10-5-6-12-10/h1-4,7,10,12H,5-6H2

InChI Key

FVCWTSFLJHYWMY-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)azetidine can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene derivatives with azetidine precursors under specific conditions. For instance, the aryne reaction with alkynyl sulfides can be employed to synthesize benzo[b]thiophenes, which can then be further functionalized to introduce the azetidine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to dihydrobenzo[b]thiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzo[b]thiophene derivatives .

Scientific Research Applications

2-(Benzo[b]thiophen-3-yl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)azetidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Structural Properties

describes benzo[b]thiophen-3-yl derivatives with electron-withdrawing (e.g., fluorine in compound 8) or electron-donating (e.g., methoxy in 9) substituents. Fluorinated analogs (e.g., 8) exhibit molecular weights of ~449 Da and precise HRMS data (calc. 449.1223, exp. 449.1184), while methoxy-substituted compounds (e.g., 9) show slight deviations in experimental vs. calculated masses (461.1423 vs. 461.1417), possibly due to conformational flexibility .

Crystallographic and Conformational Analysis

provides crystallographic data for tetrazole-linked benzothiophenes. The dihedral angle between the benzothiophene and tetrazole rings in compound II (60.94°) is smaller than in piperidine-linked analogs (e.g., 88.81°–88.92° in I), suggesting that azetidine’s compact structure might enforce distinct conformational preferences . Additionally, hydrogen-bonding patterns differ: tetrazole derivatives form chains via N–H···N interactions, whereas methanol-containing analogs (e.g., I) involve O–H···O bonds. These differences could influence solubility, crystal packing, and bioavailability.

Biological Activity

2-(Benzo[b]thiophen-3-yl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of an azetidine ring and a benzo[b]thiophene moiety, which may contribute to its pharmacological properties. Research has focused on its antimicrobial and anticancer activities, making it a candidate for further investigation as a therapeutic agent.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with results showing varying degrees of efficacy compared to standard antibiotics.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. For instance, research indicates that derivatives of benzo[b]thiophene compounds, including this azetidine derivative, demonstrate cytotoxic effects against ovarian cancer cell lines (OVCAR-3 and A2780). The compound's mechanism of action may involve the inhibition of specific cancer cell proliferation pathways.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The benzo[b]thiophene moiety can potentially interact with enzymes and receptors involved in cellular signaling pathways, while the azetidine ring may enhance binding affinity and selectivity towards these targets .

Research Findings

StudyFocusFindings
Antimicrobial ActivityShowed significant activity against multiple bacterial strains; potential as an alternative to existing antibiotics.
Anticancer ActivityInduced cytotoxicity in OVCAR-3 and A2780 cells; compared favorably to commercial anticancer agents like Oxalpin.
Mechanism StudiesSuggested interactions with cellular receptors; potential modulation of signaling pathways involved in cancer progression.

Case Studies

  • Antimicrobial Study : In a comparative study, this compound was evaluated against standard antibiotics such as penicillin and ampicillin. The compound exhibited higher antimicrobial activity against certain resistant strains, indicating its potential utility in treating infections caused by resistant bacteria .
  • Cancer Cell Line Evaluation : A study assessing the cytotoxic effects on ovarian cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics. The study utilized the resazurin assay to quantify cell viability, revealing that the compound's effectiveness was dose-dependent .

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